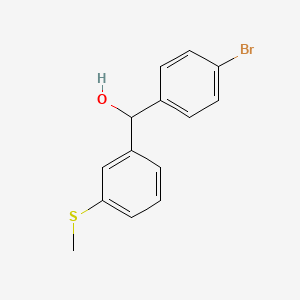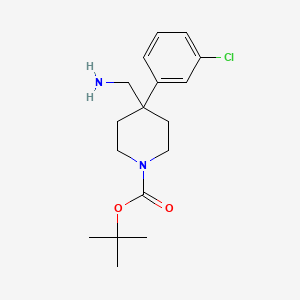
(6-Tert-butyl-1-dimethylsilyloxynaphthalen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Tert-butyl-1-dimethylsilyloxynaphthalen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a naphthalene ring. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Tert-butyl-1-dimethylsilyloxynaphthalen-2-yl)boronic acid typically involves the following steps:
Formation of the naphthalene core: The naphthalene core is synthesized through a series of aromatic substitution reactions.
Introduction of the tert-butyl group: The tert-butyl group is introduced via Friedel-Crafts alkylation.
Silylation: The dimethylsilyl group is added using silylating agents such as chlorodimethylsilane.
Boronic acid formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products:
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Coupled products with various organic groups attached to the naphthalene ring.
Scientific Research Applications
(6-Tert-butyl-1-dimethylsilyloxynaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential in drug delivery systems and as a probe in biochemical assays.
Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including electronic components and sensors.
Mechanism of Action
The mechanism of action of (6-Tert-butyl-1-dimethylsilyloxynaphthalen-2-yl)boronic acid involves its ability to form stable complexes with various organic and inorganic molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating a range of chemical transformations. The molecular targets and pathways involved include:
Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal transduction: It can modulate signal transduction pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group.
Naphthalene-2-boronic acid: Similar structure but lacks the tert-butyl and dimethylsilyl groups.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of the tert-butyl and dimethylsilyl groups.
Uniqueness: (6-Tert-butyl-1-dimethylsilyloxynaphthalen-2-yl)boronic acid is unique due to its combination of the tert-butyl, dimethylsilyl, and boronic acid groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties and reactivity profiles.
Properties
IUPAC Name |
(6-tert-butyl-1-dimethylsilyloxynaphthalen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3Si/c1-16(2,3)12-7-8-13-11(10-12)6-9-14(17(18)19)15(13)20-21(4)5/h6-10,18-19,21H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQANPMWGFSVQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=C1)C=C(C=C2)C(C)(C)C)O[SiH](C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B8003434.png)



